molecular formula C9H11NO2 B2726038 1-(4-methoxyphenyl)-N-methylmethanimine oxide CAS No. 102972-06-5

1-(4-methoxyphenyl)-N-methylmethanimine oxide

Cat. No.: B2726038
CAS No.: 102972-06-5
M. Wt: 165.192
InChI Key: HVBZJCSNXVMPIH-YFHOEESVSA-N
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Description

1-(4-Methoxyphenyl)-N-methylmethanimine oxide (CAS 16089-66-0) is a nitrone derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This chemical is scientifically recognized under several synonyms, including C-(4-methoxyphenyl)-N-methyl nitrone and Methanamine, N-[(4-methoxyphenyl)methylene]-, N-oxide . As a nitrone, its primary research value lies in its role as a reactive intermediate and spin trap in chemistry and biochemistry. Nitrones are extensively used in mechanistic studies to trap and characterize short-lived free radicals, enabling the investigation of radical reaction pathways through Electron Paramagnetic Resonance (EPR) spectroscopy. The 4-methoxyphenyl substitution may influence the compound's electron density and reactivity, making it a subject of interest in the synthesis of more complex molecules and in studies of reaction mechanisms. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(11)7-8-3-5-9(12-2)6-4-8/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBZJCSNXVMPIH-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=C(C=C1)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=CC=C(C=C1)OC)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thermal Condensation

In a representative procedure, 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) is combined with N-methylhydroxylamine hydrochloride (7.63 g, 88.1 mmol) in ethanol (30 mL). Sodium hydroxide (9.0 mmol) is added to deprotonate the hydroxylamine, and the mixture is stirred at 40°C for 2 hours. The reaction is quenched with water, and the product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield the nitrone as a brown oil with near-quantitative yield (11.0 g, 100%).

Key Reaction Parameters

  • Solvent: Ethanol or methanol
  • Base: NaOH or NaHCO₃
  • Temperature: 40–60°C
  • Time: 2–4 hours

Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$-NMR (300 MHz, CDCl₃) δ 8.19 (q, J=1.7 Hz, 1H), 7.69–7.59 (m, 2H), 6.94–6.87 (m, 2H), 3.81 (s, 3H), 3.46 (d, J=1.5 Hz, 3H).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation process. Banerji et al. demonstrated that reacting 4-methoxybenzaldehyde with N-methylhydroxylamine hydrochloride in methylene chloride and sodium bicarbonate under microwave conditions (150 W, 100°C) completes the reaction in 5 minutes with 98% yield. This method reduces side reactions and improves scalability.

Oxidation of Secondary Amines to Nitrone N-Oxides

An alternative route involves oxidizing secondary amines to nitrones. While less commonly applied to 1-(4-methoxyphenyl)-N-methylmethanimine oxide specifically, the methodology is well-established for analogous compounds.

Chemical Oxidation with Mercury(II) Oxide

N-Methyl-(4-methoxybenzyl)amine, when treated with mercury(II) oxide (HgO) in dichloromethane, undergoes oxidation to form the nitrone N-oxide. The reaction proceeds via a single-electron transfer mechanism, with Hammett studies indicating a ρ value of −0.82, suggesting a positively charged transition state.

Enzymatic Oxidation Using Cyclohexanone Monooxygenase

Cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus catalyzes the oxidation of secondary amines to nitrones in aqueous buffer (pH 7.5) at 30°C. While this green chemistry approach avoids harsh reagents, its application to aryl-substituted amines like 1-(4-methoxyphenyl)-N-methylmethanimine oxide remains exploratory.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Advantages Limitations
Thermal Condensation 4-Methoxybenzaldehyde, N-Methylhydroxylamine Ethanol, 40°C, 2 h 100% High yield, simple workup Long reaction time
Microwave Synthesis 4-Methoxybenzaldehyde, N-Methylhydroxylamine CH₂Cl₂, microwave, 5 min 98% Rapid, energy-efficient Specialized equipment required
HgO Oxidation N-Methyl-(4-methoxybenzyl)amine HgO, CH₂Cl₂, rt, 6 h 75% Broad substrate tolerance Toxic reagent, moderate yield
Enzymatic Oxidation N-Methyl-(4-methoxybenzyl)amine CHMO, NADPH, O₂, 30°C, 24 h 60% Eco-friendly, mild conditions Low yield, enzyme cost

Mechanistic Insights

Condensation Pathway

The reaction between 4-methoxybenzaldehyde and N-methylhydroxylamine follows a two-step mechanism:

  • Nucleophilic Attack: The hydroxylamine’s amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.
  • Dehydration: Acid or base catalysis eliminates water, generating the nitrone N-oxide.

The transition state involves partial positive charge development on the carbonyl carbon, as evidenced by kinetic isotope effects ($$ kH/kD = 3.2 $$).

Oxidative Pathways

Chemical oxidants like HgO abstract a hydrogen atom from the amine’s N–H bond, forming a nitrogen-centered radical that couples with molecular oxygen to yield the N-oxide. Enzymatic oxidation proceeds via hydride transfer from NADPH to CHMO, activating oxygen for subsequent amine oxidation.

Industrial and Experimental Considerations

Solvent Selection

  • Polar Protic Solvents (e.g., ethanol): Enhance reactant solubility but may slow dehydration.
  • Aprotic Solvents (e.g., CH₂Cl₂): Favor nitrone formation by stabilizing the transition state.

Purification Techniques

  • Liquid-Liquid Extraction: Effective for removing unreacted aldehyde or amine.
  • Column Chromatography: Required for isolating high-purity nitrone N-oxide (95–99% by HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N-methylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxides.

    Reduction: Reduction reactions can convert the imine oxide back to the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Higher oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Common Reactions

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, peracidsHigher oxides or hydroxylated derivatives
ReductionSodium borohydride, lithium aluminum hydrideCorresponding amines
SubstitutionHalogenating agents, nucleophilesVarious substituted phenyl derivatives

Scientific Research Applications

The compound has several applications across different fields:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in synthesizing more complex organic compounds, facilitating the development of new materials and chemical processes.

Biology

  • Biological Activity : Investigated for its potential interactions with biomolecules, it has shown promise in various biological assays.

Medicine

  • Therapeutic Properties : The compound is explored for potential therapeutic effects, including:
    • Anti-inflammatory effects : Studies have indicated that it can reduce pro-inflammatory cytokines in animal models.
    • Anticancer activity : Research has demonstrated its ability to induce apoptosis in cancer cells.

Industry

  • Utilized in developing new materials and chemical processes within industrial applications.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the effects of 1-(4-methoxyphenyl)-N-methylmethanimine oxide on human breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation. The findings suggest that this compound could be a lead candidate for breast cancer therapy.

Cell LineIC50 (µM)Activity Level
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate
U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methylmethanimine oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing vs. Electron-Donating Groups

  • Nitroimidazole Derivatives : Compounds like 1-[1-(2-Hydroxyethyl)-5-nitroimidazol-2-yl]-N-methylmethanimine oxide () feature a nitroimidazole group instead of methoxyphenyl. The nitro group enhances electrophilicity, enabling stronger hydrogen bonding (e.g., with Lys170 and Tyr167 residues) and hydrophobic interactions (e.g., with Ile131) compared to the methoxy group. This results in higher stability in protein-ligand complexes (binding energy: −8.2 kcal/mol) .
  • Halogen-Substituted Analogs: Derivatives such as (E)-1-(4-chlorophenyl)-N-methylmethanimine (Me-PMI-Cl) () replace the methoxy group with halogens.

Table 1: Electronic Effects of Substituents on Key Properties

Compound Substituent LogP Hydrogen Bond Acceptor Count Key Interactions
Target Compound 4-OCH₃ 1.2* 3 Hydrophobic, π-π stacking
Me-PMI-Cl () 4-Cl 2.1 2 Halogen bonding, hydrophobic
Nitroimidazole Derivative () 5-NO₂ −0.5 5 H-bonding (Lys170), hydrophobic

*Estimated using analogous structures from .

Variations in the N-Substituent
  • N-Phenyl vs. N-Methyl : 1-(4-Methoxyphenyl)-N-phenylmethanimine oxide () replaces the N-methyl group with a phenyl ring. The phenyl group introduces steric hindrance, reducing conformational flexibility but enhancing π-π stacking interactions in crystal packing . This contrasts with the target compound’s N-methyl group, which minimizes steric effects and may improve metabolic stability .
  • Hydroxylamine Derivatives : 1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide () includes a carboxymethoxy group, enabling additional hydrogen bonding (O–H⋯O interactions, bond length: 2.68 Å) and forming supramolecular helical chains. This contrasts with the target compound’s simpler methoxy group, which primarily engages in hydrophobic interactions .

Table 2: Impact of N-Substituents on Molecular Interactions

Compound N-Substituent Key Structural Features Dominant Interactions
Target Compound N-CH₃ Low steric hindrance Hydrophobic, Van der Waals
N-Phenyl Analog () N-Ph Enhanced π-π stacking π-π, C–H⋯O
Carboxymethoxy Derivative () N-(4-Cl-Ph) Carboxymethoxy H-bond donor O–H⋯O, C–H⋯Cl
Functional Group Additions
  • Bicyclic and Polycyclic Systems: Compounds like (Z)-1-(4-Methoxyphenyl)-N-(1-(4-methoxyphenyl)ethylidene) methanamine oxide () incorporate fused ring systems, increasing molecular rigidity and altering solubility. The domino reaction synthesis () highlights the versatility of methanimine oxides in forming complex architectures, though such structures may compromise bioavailability due to increased molecular weight .

Key Research Findings

  • QSAR Insights : For nitroimidazole-based methanimine oxides, topological charge indices and oxygen atom distances are critical for complex stability (). These factors likely extend to the target compound, where the methoxy group’s electron donation may modulate charge distribution and binding affinity .
  • Antioxidant Activity: Chalcone derivatives with 4-methoxyphenyl groups () exhibit dose-dependent antioxidant effects in PC12 cells.
  • Synthetic Accessibility: The target compound’s synthesis (e.g., via condensation of p-methoxybenzaldehyde with N-methylhydroxylamine) is simpler compared to bicyclic analogs, which require multistep domino reactions () .

Biological Activity

1-(4-Methoxyphenyl)-N-methylmethanimine oxide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, linked to a methylmethanimine oxide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C10H13NO2
  • CAS Number : 102972-06-5

1-(4-Methoxyphenyl)-N-methylmethanimine oxide interacts with various biological targets, which may include enzymes and receptors. The mechanism of action typically involves:

  • Binding Affinity : The methoxy group enhances the binding affinity to specific receptors or enzymes, leading to altered biological responses.
  • Biochemical Pathways : Similar compounds have been shown to affect biochemical pathways, resulting in downstream effects such as anti-inflammatory and anticancer activities.

Biological Activities

Research has indicated several biological activities associated with 1-(4-methoxyphenyl)-N-methylmethanimine oxide, including:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Research suggests potential antimicrobial effects, which could be beneficial in developing new antibiotics .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against various bacterial strains

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the anticancer effects of 1-(4-methoxyphenyl)-N-methylmethanimine oxide on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. The study concluded that this compound could be a lead candidate for breast cancer therapy .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory properties of the compound in animal models. The administration of 1-(4-methoxyphenyl)-N-methylmethanimine oxide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating chronic inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-methoxyphenyl)-N-methylmethanimine oxide is essential for understanding its efficacy and safety. Similar compounds have shown:

  • Bioavailability : Generally good bioavailability, indicating effective absorption in biological systems.
  • Metabolism : Metabolized primarily through liver enzymes, affecting its therapeutic window.

Q & A

Q. What advanced chromatographic techniques improve separation of stereoisomers in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • SFC : Supercritical CO2_2 with 2% methanol modifier at 25°C and 150 bar.
  • CE : Cyclodextrin-mediated capillary electrophoresis at pH 8.5 .

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